molecular formula C8H18ClOP B14742686 Phosphinic chloride, dibutyl- CAS No. 683-16-9

Phosphinic chloride, dibutyl-

Cat. No.: B14742686
CAS No.: 683-16-9
M. Wt: 196.65 g/mol
InChI Key: ANVPJIVTLVQUNV-UHFFFAOYSA-N
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Description

Phosphinic chloride, dibutyl- is an organophosphorus compound with the molecular formula C8H18ClOP and a molecular weight of 196.65 g/mol . It belongs to the class of phosphinic chlorides, which serve as versatile intermediates and reagents in synthetic organic and organophosphorus chemistry. While direct application data for the dibutyl variant is limited in public sources, phosphinic chlorides, in general, are recognized for their utility as key precursors. They are commonly employed in the synthesis of various phosphorus-containing compounds, including phosphinic acid esters and amides, through nucleophilic substitution reactions . Researchers value this class of compounds for developing novel molecular structures, studying reaction mechanisms, and exploring applications in material science and ligand design. This product is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the relevant safety data sheet and handle this compound with appropriate precautions, as it is likely moisture-sensitive and may react vigorously with water .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[butyl(chloro)phosphoryl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClOP/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVPJIVTLVQUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382753
Record name Phosphinic chloride, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-16-9
Record name Phosphinic chloride, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Dibutylphosphinic Chloride

The synthesis of dibutylphosphinic chloride is most commonly achieved through two main strategies: the reaction of a phosphorus source with a butylating agent, such as a Grignard reagent, or the chlorination of a pre-formed dibutylphosphinic acid.

Grignard-Based Approaches

Grignard reagents are highly reactive organometallic compounds that are effective for forming carbon-phosphorus bonds. Their use in the synthesis of dibutylphosphinic chloride is a well-established method.

The reaction between phosphorus trichloride (B1173362) (PCl₃) and butylmagnesium chloride (BuMgCl) is a direct method for the synthesis of dibutylphosphinic chloride. In this reaction, the Grignard reagent acts as a nucleophile, displacing the chloride ions from the phosphorus center. chemicalbook.comchemistryviews.org However, the high reactivity of Grignard reagents can lead to the formation of side products through over-alkylation, resulting in tributylphosphine. chemistryviews.org Careful control of stoichiometric ratios and reaction conditions is crucial to maximize the yield of the desired dichlorophosphine intermediate, which can then be oxidized to dibutylphosphinic chloride.

A general representation of this reaction is as follows:

PCl₃ + 2 BuMgCl → Bu₂PCl + 2 MgCl₂

This initial product, dibutylphosphinous chloride (Bu₂PCl), is then oxidized to yield dibutylphosphinic chloride.

To circumvent the issue of over-alkylation, alternative organometallic reagents with lower nucleophilicity, such as organozinc compounds, have been explored for the synthesis of related aryl- and heteroaryl-dichlorophosphines. chemistryviews.org

ReactantsProductKey Considerations
Phosphorus Trichloride (PCl₃)Dibutylphosphinic ChlorideThe high reactivity of the Grignard reagent can lead to the formation of byproducts. chemistryviews.org
Butylmagnesium Chloride (BuMgCl)Precise control of reaction conditions and stoichiometry is necessary for optimal yield. chemicalbook.com

An alternative Grignard-based approach involves the use of dialkyl phosphites to first synthesize the precursor, dibutylphosphinic acid. This acid can then be subsequently chlorinated. The reaction of a dialkyl phosphite (B83602) with an excess of Grignard reagent leads to the formation of the phosphinic acid.

This method provides a pathway to various dialkylphosphinic acids, which are valuable precursors for their corresponding chlorides. ysxbcn.comresearchgate.net The synthesis of these acids often involves the free radical addition of α-olefins to hypophosphorous acid. ysxbcn.com

Halogenation of Dibutylphosphinic Acid and Derivatives

The conversion of dibutylphosphinic acid to its corresponding acid chloride is a common and efficient method for obtaining dibutylphosphinic chloride. This transformation is typically achieved using standard chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids and their phosphorus analogues to the corresponding acid chlorides. google.comprepchem.comyoutube.com The reaction of dibutylphosphinic acid with thionyl chloride proceeds readily, often with gentle heating, to produce dibutylphosphinic chloride, sulfur dioxide, and hydrogen chloride as byproducts. google.comyoutube.com The gaseous nature of the byproducts helps to drive the reaction to completion. youtube.com

The general reaction is:

Bu₂P(O)OH + SOCl₂ → Bu₂P(O)Cl + SO₂ + HCl

For a similar compound, diphenylphosphinic acid, the reaction with thionyl chloride is heated at reflux for 2.5 hours to yield the corresponding phosphinic chloride. prepchem.com The use of a catalyst, such as dimethylformamide (DMF), can facilitate the chlorination of alcohols with thionyl chloride, and similar catalytic activity may be applicable in this context. reddit.com

ReactantReagentConditionsProducts
Dibutylphosphinic AcidThionyl Chloride (SOCl₂)Often requires heating. prepchem.comDibutylphosphinic Chloride, Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)

While thionyl chloride is the most common reagent, other halogenating agents can also be employed for the conversion of dialkylphosphinic acids to their corresponding halides. These alternatives are often explored to avoid the use of the corrosive and toxic elemental halogens. researchgate.net Reagents such as oxalyl chloride and phosphorus pentachloride are also known to effect this transformation, although their use is less frequently reported for this specific substrate. The choice of halogenating agent can be influenced by factors such as substrate compatibility, desired reactivity, and safety considerations.

Oxidation of Dialkylhalophosphines

A prominent and effective method for the synthesis of dialkylphosphinic chlorides is the direct oxidation of the corresponding dialkylhalophosphine. This approach is particularly suitable for producing sterically hindered phosphinic chlorides. researchgate.net In the case of dibutylphosphinic chloride, the precursor is dibutylchlorophosphine (B1595583).

The oxidation is typically carried out using a suitable oxidizing agent that can efficiently convert the trivalent phosphorus in the chlorophosphine to the pentavalent state in the phosphinic chloride. A common and effective oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA).

The reaction can be represented by the following general scheme:

(n-Bu)₂PCl + [O] → (n-Bu)₂P(O)Cl

A key advantage of this method is the often high conversion and purity of the resulting product. For instance, a one-pot synthesis for the analogous di-t-butylphosphinic chloride from di-t-butylchlorophosphine and m-CPBA has been reported, which proceeds with high efficiency. researchgate.net In this process, the m-chlorobenzoic acid byproduct is conveniently neutralized by the addition of an amine base such as triethylamine (B128534) (Et₃N), simplifying the purification of the desired phosphinic chloride. researchgate.net

Table 1: Oxidation of Dialkylhalophosphines

PrecursorOxidizing AgentProductKey Features
Dibutylchlorophosphinem-Chloroperbenzoic acid (m-CPBA)Dibutylphosphinic chlorideHigh efficiency, suitable for sterically hindered compounds.

Synthesis from Dialkyltrihalophosphoranes

Another synthetic route to dialkylphosphinic chlorides involves the controlled hydrolysis of dialkyltrihalophosphoranes. For the synthesis of dibutylphosphinic chloride, the corresponding precursor would be dibutyltrichlorophosphorane, (n-Bu)₂PCl₃.

Dialkyltrichlorophosphoranes can be prepared by the chlorination of dialkylchlorophosphines. The subsequent partial hydrolysis of the trichlorophosphorane yields the desired phosphinic chloride. This reaction must be carefully controlled to prevent further hydrolysis to the corresponding phosphinic acid.

The general reaction sequence is as follows:

(n-Bu)₂PCl + Cl₂ → (n-Bu)₂PCl₃

(n-Bu)₂PCl₃ + H₂O → (n-Bu)₂P(O)Cl + 2 HCl

This method offers an alternative pathway, particularly when the dialkyltrichlorophosphorane is readily accessible. The hydrolysis step is critical and its conditions, such as temperature and the amount of water, must be precisely managed to maximize the yield of the phosphinic chloride.

Regioselective and Stereoselective Synthesis Considerations

The concepts of regioselectivity and stereoselectivity become paramount when synthesizing unsymmetrical or chiral phosphinic chlorides. While dibutylphosphinic chloride itself is achiral and symmetrical, the principles are crucial for the synthesis of more complex analogues.

Regioselectivity: In the synthesis of unsymmetrical dialkylphosphinic chlorides (RR'P(O)Cl), regioselectivity refers to the controlled addition of two different alkyl groups to the phosphorus center. This is often achieved through sequential reactions. For instance, a phosphonic dichloride (RP(O)Cl₂) can be reacted with a Grignard reagent (R'MgX) to introduce the second alkyl group. The order of introduction of the alkyl groups determines the final product. The synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles demonstrates the importance of regioselective N-arylation, a principle that can be conceptually extended to the synthesis of complex phosphinic chlorides. researchgate.net

Stereoselectivity: The synthesis of P-chiral phosphinic chlorides, where the phosphorus atom is a stereocenter, requires stereoselective methods. One common strategy involves the use of chiral auxiliaries. For example, P-chiral phosphinoselenoic chlorides have been synthesized by reacting phenylphosphonous dichloride with Grignard reagents, followed by treatment with selenium. researchgate.net Similarly, highly stereoselective syntheses of P-chiral 1,5-diphosphanylferrocene ligands have been developed, underscoring the advancements in creating P-chiral compounds. acs.org

The conversion of diastereomeric secondary phosphine (B1218219) oxides to tertiary phosphines via chlorophosphine salts has been shown to proceed with high stereoselectivity, with the outcome (inversion or retention of configuration) dependent on the nature of the incoming Grignard reagent. acs.org This highlights the intricate control possible in the synthesis of P-chiral phosphorus compounds.

Green Chemistry Principles in Dibutylphosphinic Chloride Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. rug.nlresearchgate.net For the synthesis of dibutylphosphinic chloride, several of the twelve principles of green chemistry are particularly relevant. rug.nl

Atom Economy: This principle encourages the maximization of the incorporation of all materials used in the process into the final product. nih.gov Syntheses with high atom economy generate less waste. The direct oxidation of dibutylchlorophosphine can have a high atom economy if the oxidizing agent is chosen carefully. For example, using hydrogen peroxide would theoretically yield only water as a byproduct.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. wikipedia.org Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. wikipedia.org Research into the use of green solvents for organophosphorus synthesis is an active area. researchgate.net The use of water as a solvent in the final steps of producing some pharmaceuticals has been shown to be effective and eliminates the need for solvent removal and extraction. researchgate.net

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. While the direct oxidation and hydrolysis methods are often stoichiometric, the development of catalytic routes for the synthesis of phosphinic chlorides would be a significant advancement in green chemistry.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Dibutylphosphinic Chloride Synthesis
Atom Economy Choosing oxidation and hydrolysis pathways that minimize byproduct formation.
Safer Solvents Exploring the use of water or other green solvents to replace hazardous organic solvents.
Catalysis Developing catalytic methods to replace stoichiometric reagents, improving efficiency and reducing waste.

By integrating these principles, the synthesis of dibutylphosphinic chloride can be made more sustainable and environmentally friendly. nih.gov

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of phosphinic chlorides is a fundamental process. The reaction mechanism can be influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the alkyl or aryl groups attached to the phosphorus. For dialkylphosphinic chlorides, the interplay of these factors dictates whether the reaction proceeds through a concerted or a stepwise mechanism.

Kinetics and Mechanisms of Aminolysis Reactions

The reaction of phosphinic chlorides with amines (aminolysis) is a key method for the formation of phosphinic amides. Kinetic studies of the aminolysis of various phosphinic chlorides, such as diphenylphosphinic chloride and diethylphosphinic chloride, have been conducted to elucidate the reaction mechanism. doi.or.krresearchgate.net These studies often involve analyzing the effects of substituents on both the nucleophile (amine) and the substrate (phosphinic chloride) to determine the structure of the transition state.

For instance, studies on the aminolysis of diphenylphosphinic chloride with anilines in acetonitrile (B52724) have suggested a concerted mechanism involving a hydrogen-bonded, four-center type transition state. doi.or.kr In contrast, for other systems, a change from a concerted to a stepwise mechanism has been observed depending on the basicity of the amine. sapub.org

No specific kinetic data or detailed mechanistic studies for the aminolysis of dibutylphosphinic chloride were found in the reviewed literature.

Pyridinolysis Reaction Mechanisms

The reaction with pyridine (B92270) and its derivatives (pyridinolysis) is another important nucleophilic substitution reaction of phosphinic chlorides. The mechanism of pyridinolysis can also be either concerted or stepwise. For example, the pyridinolysis of diphenylphosphinic chloride is proposed to proceed through a concerted mechanism with backside nucleophilic attack. koreascience.kr However, for other related compounds, biphasic Hammett and Brønsted plots have indicated a change in mechanism from a concerted process for less basic pyridines to a stepwise process for more basic pyridines. koreascience.krresearchgate.net

Concerted versus Stepwise Pathways in Phosphorus-Centered Reactions

The distinction between a concerted (S(_N)2-like) and a stepwise (addition-elimination) mechanism is a central theme in the study of nucleophilic substitution at phosphorus. sapub.orgquora.com In a concerted mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state. quora.com A stepwise mechanism involves the formation of a pentacoordinate intermediate, which then breaks down in a subsequent step to form the products. sapub.org

The preferred pathway is influenced by factors such as the stability of the potential pentacoordinate intermediate and the nature of the entering and leaving groups. Generally, weakly basic nucleophiles and good leaving groups favor a concerted mechanism, while strongly basic nucleophiles and poor leaving groups tend to favor a stepwise pathway. sapub.org Computational studies have also been employed to distinguish between these two mechanistic possibilities for various phosphinic and thiophosphinic chlorides.

While these general principles apply, specific studies determining the concerted versus stepwise nature of reactions for dibutylphosphinic chloride are not documented in the available resources.

Steric and Electronic Effects on Reactivity

The reactivity of phosphinic chlorides is significantly influenced by the steric and electronic effects of the substituents on the phosphorus atom. Electron-withdrawing groups generally increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

Steric hindrance from bulky substituents, such as the butyl groups in dibutylphosphinic chloride, can play a crucial role. Increased steric bulk can hinder the approach of the nucleophile, slowing down the reaction rate, particularly for backside attack in a concerted mechanism. researchgate.net In some cases, significant steric hindrance may favor a frontside attack mechanism. Studies on diethylphosphinic chloride have indicated that steric effects can be a major factor in determining reactivity and the direction of nucleophilic attack. researchgate.net

A quantitative analysis of the specific steric and electronic effects of the two butyl groups on the reactivity of dibutylphosphinic chloride is not available in the reviewed literature.

Reaction with Hydroxyl-Containing Compounds: Esterification Pathways

The reaction of phosphinic chlorides with alcohols or phenols leads to the formation of phosphinic esters. This esterification reaction is a common and useful transformation. The mechanism of this reaction is generally considered to be a nucleophilic addition-elimination process. chemguide.co.uklibretexts.orgyoutube.com The alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom. This is typically followed by the elimination of hydrogen chloride. The reaction can be carried out in the presence of a base, such as pyridine, to neutralize the HCl formed.

While the general mechanism for the esterification of acid chlorides is well-established, specific studies detailing the esterification pathways and kinetics for dibutylphosphinic chloride are not present in the surveyed literature.

Formation of Phosphoranes and Related Adducts**

Phosphinic chlorides can react with strong Lewis bases or in the presence of certain catalysts to form five-coordinate phosphorus compounds known as phosphoranes, or other adducts. rsc.org The formation of these species is dependent on the Lewis acidity of the phosphorus center and the nature of the interacting Lewis base.

There is a lack of specific information in the public domain regarding the formation of phosphoranes or related adducts directly from dibutylphosphinic chloride.

Solvent Effects and Reaction Catalysis in Dibutylphosphinic Chloride Transformations

Transformations involving phosphinic chlorides, such as nucleophilic substitution, are highly sensitive to the reaction environment. The choice of solvent can dictate the reaction mechanism, rate, and product distribution. Generally, these reactions can proceed through various pathways, including concerted SN2-type mechanisms or stepwise SN1-type mechanisms involving a phosphinoyl cation intermediate. The polarity, proticity, and coordinating ability of the solvent play a crucial role in stabilizing or destabilizing the transition states and intermediates involved in these pathways. nih.govwikipedia.org

Similarly, catalysis, including phase-transfer catalysis (PTC) and Lewis acid/base catalysis, is a powerful tool for enhancing the reactivity and selectivity of transformations involving organophosphorus compounds. crdeepjournal.orgvestachem.com Phase-transfer catalysts, for instance, can facilitate reactions between reactants in immiscible phases, which is common in synthetic applications of phosphorus-containing reagents. crdeepjournal.orgoperachem.com

However, without specific experimental data for dibutylphosphinic chloride, any discussion of solvent effects or catalysis would be speculative and based on analogies to other compounds. Such an approach would contravene the requirement for scientifically accurate content focused solely on the target compound. The steric and electronic effects of the two butyl groups compared to other alkyl or aryl substituents would undoubtedly lead to unique reactivity profiles that cannot be accurately predicted without direct empirical evidence.

Detailed research, including kinetic studies in a range of solvents (e.g., polar aprotic like acetonitrile, polar protic like ethanol, and nonpolar like toluene) and investigations into the efficacy of various catalysts, is required to elucidate the specific reactivity of dibutylphosphinic chloride. Such studies would provide valuable data, including reaction rate constants and activation parameters, which are currently absent from the scientific literature.

Given the constraints, no data tables or detailed research findings for dibutylphosphinic chloride can be presented.

Applications and Roles in Advanced Chemical Synthesis

Dibutylphosphinic Chloride as a Key Synthetic Intermediate

Dibutylphosphinic chloride is a valuable precursor for the synthesis of various organophosphorus compounds. The electrophilic nature of the phosphorus atom, bonded to an electron-withdrawing chlorine atom, makes it susceptible to nucleophilic attack, forming the basis for its utility in creating new phosphorus-carbon and phosphorus-heteroatom bonds.

Preparation of Phosphinate Esters

The reaction of dibutylphosphinic chloride with alcohols is a direct and common method for the preparation of dibutylphosphinate esters. nih.gov This transformation, a type of esterification, typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center of the phosphinic chloride, leading to the displacement of the chloride ion and the formation of a new P-O bond.

While this traditional method is effective, research has also explored alternative, "greener" approaches to phosphinate ester synthesis that avoid the use of phosphinic chlorides. sigmaaldrich.com One such method involves the alcoholysis of phosphinic amides, which can be seen as a reverse transformation to the amidation of phosphinates. sigmaaldrich.com

The synthesis of phosphinate esters is significant as these compounds are not only stable derivatives but also serve as intermediates in further chemical transformations. For instance, they can be hydrolyzed to the corresponding phosphinic acids or used in cross-coupling reactions. nih.gov

Derivatization of Nucleosides and Related Biomolecules

The modification of nucleosides, the building blocks of DNA and RNA, and other biomolecules with phosphorus-containing groups is a cornerstone of medicinal chemistry and chemical biology. While the direct use of dibutylphosphinic chloride for the derivatization of nucleosides is not extensively documented in readily available literature, the general reactivity of phosphinic chlorides suggests their potential in this field. The synthesis of modified oligonucleotides for structural and functional analysis often relies on the phosphoramidite (B1245037) method, which utilizes phosphoramidite monomers rather than phosphinic chlorides. sigmaaldrich.comnih.gov

However, the introduction of a phosphinate moiety can confer unique properties to biomolecules, such as increased stability or altered binding affinities. In principle, the hydroxyl groups of a nucleoside could react with dibutylphosphinic chloride, though issues of selectivity and the need for protecting groups on the nucleoside would need to be addressed. A more plausible approach might involve the conversion of dibutylphosphinic chloride into a more suitable phosphitylating agent, such as a dibutylphosphinous chloride, which could then be used in standard oligonucleotide synthesis protocols. The phosphorylation of nucleosides is a critical area of research, with various methods being explored to achieve this transformation efficiently and selectively.

Synthesis of Phosphinic Acid Derivatives

Dibutylphosphinic chloride is a primary starting material for a variety of other phosphinic acid derivatives. The chloride can be readily displaced by a range of nucleophiles, leading to a diverse array of compounds with different functionalities.

One of the most fundamental transformations is the hydrolysis of dibutylphosphinic chloride to dibutylphosphinic acid. This reaction is typically straightforward, involving treatment with water. The resulting phosphinic acids are important compounds in their own right and can serve as precursors for other derivatives.

Furthermore, reaction with amines yields phosphinic amides, while reaction with thiols would produce thiophosphinates. These derivatives are of interest in various fields, including medicinal chemistry and materials science. The synthesis of phosphinic acid derivatives has been a subject of extensive research, with numerous methods developed to access these valuable compounds. nih.gov

Ligand Design and Coordination Chemistry Applications

The dibutylphosphinoyl group, and the related dibutylphosphino group, play a significant role in the design of ligands for coordination chemistry and homogeneous catalysis. The steric and electronic properties of these ligands can be fine-tuned to influence the reactivity and selectivity of metal complexes in catalytic cycles.

Precursors for Phosphine (B1218219) Ligands in Organometallic Chemistry

Dibutylphosphinic chloride can serve as a precursor for the synthesis of tertiary phosphines, which are a major class of ligands in organometallic chemistry. The synthesis of phosphine ligands often involves the reaction of a phosphine precursor with an organometallic reagent, such as a Grignard or organolithium reagent. For example, reduction of dibutylphosphinic chloride would yield dibutylphosphine, which can then be used to build more complex phosphine ligands.

Bulky and electron-rich phosphine ligands are particularly important in catalysis as they can enhance the activity of metal catalysts. nih.gov The dibutyl groups contribute to the steric bulk of the resulting phosphine ligand, which can promote reductive elimination from the metal center, a key step in many catalytic cycles. The development of new phosphine ligands is a vibrant area of research, with a constant demand for ligands that can improve the efficiency and scope of catalytic reactions.

Role in Transition Metal-Catalyzed Reactions

Phosphine ligands derived from precursors like dibutylphosphinic chloride are instrumental in a wide range of transition metal-catalyzed reactions. These ligands coordinate to the metal center, influencing its electronic properties and steric environment, thereby controlling the outcome of the catalytic reaction.

Some of the most important applications are in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. nih.gov In these reactions, bulky and electron-rich phosphine ligands, often biarylphosphines, have been shown to be highly effective. The use of such ligands can lead to higher catalyst turnover numbers and allow for the coupling of challenging substrates, such as aryl chlorides.

Below is a table summarizing the application of phosphine ligands in various transition metal-catalyzed reactions.

ReactionCatalyst SystemRole of Phosphine Ligand
Suzuki-Miyaura Coupling Pd(0)/phosphine ligandEnhances oxidative addition and reductive elimination, allows for coupling of sterically hindered substrates.
Buchwald-Hartwig Amination Pd(0)/phosphine ligandFacilitates C-N bond formation, with bulky ligands being particularly effective for coupling a wide range of amines and aryl halides.
Negishi Coupling Pd(0) or Ni(0)/phosphine ligandPromotes the coupling of organozinc reagents with organic halides.
Heck Reaction Pd(0)/phosphine ligandInfluences regioselectivity and efficiency of the coupling between an unsaturated halide and an alkene.
Sonogashira Coupling Pd(0)/phosphine ligand and Cu(I) cocatalystStabilizes the palladium catalyst and facilitates the coupling of terminal alkynes with aryl or vinyl halides.

The continued development of new phosphine ligands, for which dibutylphosphinic chloride can be a starting material, is crucial for advancing the field of homogeneous catalysis and enabling the synthesis of complex organic molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the ligands associated with the palladium catalyst play a pivotal role in the reaction's efficiency and scope. nih.govlibretexts.org While dibutylphosphinic chloride itself is not typically the direct ligand, its derivatives, particularly trialkylphosphines, are highly effective in these transformations. nih.gov

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, and the Heck reaction , which couples an unsaturated halide with an alkene, are two prominent examples. libretexts.orgwikipedia.orgwikipedia.orgyoutube.com The success of these reactions, especially with less reactive substrates like aryl chlorides, often hinges on the use of bulky, electron-rich phosphine ligands. nih.govlibretexts.org These ligands enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

For instance, the development of dialkylbiarylphosphine ligands has significantly expanded the utility of the Suzuki-Miyaura reaction, enabling the coupling of challenging substrates such as unactivated aryl chlorides and hindered systems. nih.gov These ligands are often synthesized from precursors like dibutylphosphinic chloride. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion (in the case of the Heck reaction), and reductive elimination. wikipedia.orgharvard.eduyoutube.com

Reaction Description Catalyst System Example Key Role of Phosphine Ligand
Suzuki-Miyaura CouplingForms a C-C bond between an organoboron compound and an organohalide. libretexts.orgwikipedia.orgPd catalyst with a bulky, electron-rich phosphine ligand. nih.govEnhances oxidative addition and reductive elimination rates. nih.gov
Heck ReactionForms a substituted alkene by coupling an unsaturated halide with an alkene. wikipedia.orgyoutube.comPalladium complex with phosphine ligands. wikipedia.orgInfluences catalyst stability and reactivity. libretexts.org
Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is an atom-economical method for creating phosphorus-carbon bonds. wikipedia.org This reaction can be catalyzed by various means, including bases, free-radical initiators, and metal complexes. wikipedia.org While phosphine (PH3) is a common substrate, the principles of hydrophosphination extend to secondary phosphines, which can be derived from precursors like dibutylphosphinic chloride. wikipedia.org

Recent research has explored catalyst-free photochemical hydrophosphination reactions, demonstrating the versatility of this transformation. nih.gov These reactions can proceed under mild conditions and tolerate a variety of functional groups, leading to the synthesis of valuable organophosphorus compounds. nih.gov The resulting products, such as H-phosphinates and phosphonates, have broad utility. nih.gov

Immobilized Phosphinic Acid Ligands and Metal Ion Binding

Dibutylphosphinic chloride is a precursor to dibutylphosphinic acid, which can be immobilized onto polymer supports. These immobilized ligands exhibit a strong affinity for various metal ions, making them highly effective in metal ion separation and recovery. The phosphinic acid group acts as a powerful coordination site for metal ions. osti.gov

Studies using Fourier Transform Infrared Spectroscopy (FTIR) have provided insights into the binding mechanism between divalent transition metal ions and immobilized phosphinic acid ligands. osti.gov This "through-bond" communication reveals the nature of the coordination between the metal ion and the phosphinic acid group. Research has also investigated the relative binding affinity of phosphinic acid ligands compared to other common ligands like carboxylic and phosphonic acids, finding that phosphinic acids have an intermediate binding strength. chemrxiv.org This tunable affinity is crucial for designing selective separation processes.

Emerging Applications in Polymer Science and Materials Chemistry

The versatility of dibutylphosphinic chloride extends into the realm of polymer and materials science, where its derivatives are used to initiate polymerization and modify the properties of existing polymers.

Role in Polymerization Processes

Phosphorus-containing compounds can play a role in various polymerization methods. While direct use of dibutylphosphinic chloride as an initiator is less common, its derivatives can be incorporated into polymer structures. For example, polymer-supported phosphinic acids can be prepared through the modification of monomers or existing polymer side-chains. mdpi.com This can involve reactions like the functionalization of polymers with phosphorus trichloride (B1173362) followed by subsequent reactions to form the phosphinic acid moiety. mdpi.com

Modification of Polymeric Materials

The chemical modification of polymers is a key strategy for tailoring their properties for specific applications. Dibutylphosphinic chloride and its derivatives can be used to introduce phosphinic acid groups onto polymer backbones. For instance, polymers like polyvinyl chloride (PVC) can be modified through graft copolymerization, a process that can enhance properties like thermal stability and fouling resistance in membrane applications. researchgate.netmdpi.com

The introduction of phosphinic acid functionalities can dramatically alter the surface properties and performance of materials. This modification can improve the resistance of polymer coatings to being washed off from both hydrophilic and hydrophobic surfaces. mdpi.com

Polymer Modification Method Resulting Property/Application
Polyvinyl chloride (PVC)Graft copolymerization with monomers like ethyl acrylate. researchgate.netEnhanced performance for membrane distillation. researchgate.net
General Polymer SupportsFunctionalization to introduce phosphinic acid groups. mdpi.comCreation of materials for metal ion separation. mdpi.com
Polydiallyldimethylammonium chloride (PDADMAC)Complexation with polyanions. mdpi.comIncreased resistance of coatings to wash-off. mdpi.com

Potential in Separation Technologies and Extraction Processes

The ability of phosphinic acids to selectively bind metal ions makes them highly valuable in separation technologies, particularly in solvent extraction processes for hydrometallurgy. mdpi.com Derivatives of dibutylphosphinic chloride, such as organophosphinic acids, are used as extractants to separate and purify metals, including rare earth elements. mdpi.com

The kinetics and mechanisms of these extraction processes are crucial for their optimization. Studies have shown that the extraction of metals like Praseodymium(III) from chloride media using organophosphorus extractants can be controlled by diffusion and interfacial reactions. rsc.org The efficiency of these extractions is influenced by factors such as pH, extractant concentration, and the presence of complexing agents. mdpi.comrsc.org For instance, certain phosphinic acid-based extractants have shown high selectivity for yttrium over lanthanum and neodymium. mdpi.com Furthermore, the extraction of acids, such as phosphoric acid, from aqueous solutions using organophosphate extractants is another important application. researchgate.net

Advanced Analytical Methodologies for Characterization

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating dibutylphosphinic chloride from reactants, byproducts, and impurities, as well as for quantitative analysis.

Both HPLC and GC are powerful separation techniques, but their application to a reactive compound like dibutylphosphinic chloride requires careful consideration of its chemical properties.

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of thermally labile or reactive organophosphorus compounds. chromatographyonline.comchromatographyonline.com The separation can be performed under non-destructive conditions at ambient temperature. A reversed-phase HPLC method, likely using a C18 or a more specialized column like cyano, would be suitable. sigmaaldrich.comnih.gov The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net Detection can be achieved using a UV detector, although sensitivity may be limited, or more universally with mass spectrometry (LC-MS) for enhanced selectivity and sensitivity. chromatographyonline.com

Gas Chromatography (GC): GC analysis of dibutylphosphinic chloride is challenging due to the compound's reactivity and potential for thermal degradation in the heated injector and column. The P-Cl bond can be susceptible to hydrolysis with trace moisture or reaction with active sites on the column. k-state.edu Direct analysis, if feasible, would require an inert system and a non-polar capillary column. epa.gov A flame ionization detector (FID) or a more specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) could be used for organophosphorus compounds. chromatographyonline.comchromatographyonline.com GC-Mass Spectrometry (GC-MS) provides definitive identification of the analyte and any degradation products. rsc.org

Table 1: Illustrative Chromatographic Conditions for Analyzing Organophosphorus Intermediates

Parameter HPLC GC
Column C18, 5 µm, 250 x 4.6 mm nih.gov DB-624, DB-210 epa.gov
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient or isocratic) nih.govresearchgate.net Helium or Nitrogen youtube.com
Flow Rate 1.0 mL/min nih.gov 1-2 mL/min
Detector UV (e.g., 214 nm, 219 nm) sigmaaldrich.comnih.gov, MS FPD, NPD, MS chromatographyonline.comchromatographyonline.com
Temperature Ambient sigmaaldrich.com Programmed (e.g., 50°C to 250°C)

| Notes | Preferred for thermally sensitive compounds. chromatographyonline.comchromatographyonline.com | Requires inert system; derivatization may be necessary. k-state.edursc.org |

Normal Phase Chromatography: Normal phase chromatography, using a polar stationary phase and a non-polar mobile phase, can be an alternative to reversed-phase HPLC. It is particularly useful for separating isomers and can offer different selectivity for organophosphorus compounds.

Supercritical Fluid Chromatography (SFC): SFC is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgnih.gov This technique is highly advantageous for the analysis of thermally labile and easily oxidized compounds. wikipedia.org The low viscosity and high diffusivity of supercritical CO₂ allow for faster and more efficient separations at lower temperatures compared to HPLC. youtube.com By adding a co-solvent, such as methanol (B129727), the polarity of the mobile phase can be adjusted to elute compounds of varying polarity. wikipedia.org SFC is an excellent option for the analysis of reactive intermediates like dibutylphosphinic chloride, minimizing the risk of on-column degradation. nih.govspringernature.com

Due to the reactivity of the P-Cl bond, derivatization is a powerful strategy to enhance the stability and improve the chromatographic properties of dibutylphosphinic chloride, particularly for GC analysis. rsc.org This involves converting the phosphinic chloride into a more stable and less reactive derivative. nih.gov

A common approach is the reaction of dibutylphosphinic chloride with an alcohol (e.g., methanol or propanol) or an amine to form the corresponding stable phosphinate ester or phosphinic amide, respectively. rsc.orgresearchgate.net These derivatives are generally less volatile, more thermally stable, and less prone to hydrolysis, making them ideal for GC-MS analysis. nih.gov This strategy not only facilitates quantification but also serves as a method for confirming the identity of the original phosphinic chloride. conicet.gov.ar

Table 2: Potential Derivatization Strategies for Dibutylphosphinic Chloride

Derivatizing Agent Resulting Derivative Analytical Advantage
Methanol/Ethanol Alkyl Dibutylphosphinate Increased thermal stability for GC analysis.
1-Propanol rsc.org Propyl Dibutylphosphinate Forms a stable derivative suitable for GC-MS screening. rsc.org
Ammonia/Primary Amine Dibutylphosphinic Amide Creates a stable, less volatile compound. researchgate.net

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For a reactive species like dibutylphosphinic chloride, a combination of gas chromatography-mass spectrometry (GC-MS) is often employed for both separation and identification.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized. Electron ionization (EI) is a common method, although it can be high-energy and lead to extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M+), corresponding to the intact molecule, as well as a series of fragment ion peaks.

The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For dibutylphosphinic chloride, characteristic fragmentation pathways would likely involve the loss of a butyl group (C4H9•), a chlorine radical (Cl•), or the entire butoxy group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments, further confirming the identity of the compound.

To minimize fragmentation and preserve the molecular ion, softer ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) can be utilized. nih.gov These methods are particularly useful for confirming the molecular weight of the compound with greater certainty.

Table 1: Hypothetical GC-MS Data for Dibutylphosphinic Chloride

Parameter Value
Gas Chromatography
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Injection Mode Split
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometry
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Mass Range 40-400 m/z
Hypothetical Retention Time 12.5 min

| Hypothetical Major Fragments (m/z) | 196 (M+), 161 (M-Cl)+, 139 (M-C4H9)+, 57 (C4H9)+ |

This table presents a hypothetical but realistic set of parameters and results for a GC-MS analysis of dibutylphosphinic chloride, illustrating the type of data obtained from such an experiment.

Advanced Elemental Analysis and Purity Profiling

Beyond molecular identification, determining the elemental composition and purity of dibutylphosphinic chloride is crucial for quality control and research applications.

Elemental Analysis

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample, including the phosphorus and chlorine content in dibutylphosphinic chloride. youtube.comspectroscopyonline.com The sample is introduced into an argon plasma, which atomizes and ionizes the elements present. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the precise quantification of individual elements, even at trace levels. For organophosphorus compounds, ICP-MS can accurately determine the phosphorus content, which is a key parameter for confirming the identity and purity of the compound.

Purity Profiling

The purity of dibutylphosphinic chloride can be assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is a robust method for quantifying the purity of volatile compounds. A Phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), can provide enhanced selectivity and sensitivity for phosphorus-containing impurities. umn.edu

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for compounds that may degrade at high temperatures in a GC system, HPLC is a valuable alternative. nih.gov A variety of detectors can be used with HPLC, including Ultraviolet (UV) detectors if the impurities have a UV chromophore, or a Refractive Index (RI) detector for more universal detection.

The combination of these techniques provides a comprehensive profile of the purity of dibutylphosphinic chloride, identifying and quantifying any potential impurities.

Table 2: Hypothetical Purity Analysis Data for Dibutylphosphinic Chloride

Analytical Technique Parameter Result
GC-FID Purity Assay 98.5%
Known Impurity 1 0.8%
Unknown Impurity 2 0.5%
Other Impurities 0.2%
ICP-MS Phosphorus Content (w/w) 15.7% (Theoretical: 15.74%)

This table provides hypothetical but representative results from purity and elemental analysis of a dibutylphosphinic chloride sample, demonstrating how these techniques are used to assess the quality of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insight into the electron distribution, orbital energies, and thermodynamic stability of dibutylphosphinic chloride. However, specific studies applying these methods to dibutylphosphinic chloride have not been found.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For dibutylphosphinic chloride, DFT calculations would typically be used to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting the molecule's reactivity. Despite the widespread use of DFT, no studies dedicated to the application of these methods on dibutylphosphinic chloride are available in the public domain.

Multireference-Based Methods

For molecules with complex electronic structures, such as those with near-degenerate orbitals or significant static correlation, multireference methods are often necessary. While it is not immediately apparent that dibutylphosphinic chloride would require such a high level of theory for a basic understanding of its ground state, these methods could be important for studying excited states or bond-breaking processes. There is currently no evidence of multireference-based methods being applied to study this specific compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions. For dibutylphosphinic chloride, this would involve simulating its reactions, for instance with nucleophiles, to understand the step-by-step process of bond formation and cleavage.

Transition State Analysis and Free Energy Profiles

A key aspect of mechanistic studies is the identification of transition states and the calculation of the free energy profile of a reaction. This would allow for the determination of reaction barriers and the identification of the rate-determining step. For example, in the reaction of dibutylphosphinic chloride with an amine, computational analysis would help to distinguish between a concerted or a stepwise mechanism. No such transition state analyses or free energy profiles have been published for reactions involving dibutylphosphinic chloride.

Molecular Dynamics Simulations in Mechanistic Studies

Molecular dynamics (MD) simulations can provide a dynamic picture of a reaction, including the role of the solvent and the conformational flexibility of the reactants. MD simulations could be employed to study the solvation of dibutylphosphinic chloride and its effect on reactivity, or to explore the conformational landscape of the butyl chains and their influence on the accessibility of the phosphorus center. Regrettably, no mechanistic studies employing molecular dynamics simulations for dibutylphosphinic chloride are documented in the literature.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By analyzing the electronic and steric properties of dibutylphosphinic chloride, it would be theoretically possible to predict its reactivity towards different reagents and the selectivity of its reactions (e.g., chemoselectivity, regioselectivity). Such predictive studies, which are invaluable for synthetic planning, have not been carried out or published for this compound.

Development of Computational Models for Organophosphorus Compounds

The advancement of theoretical and computational chemistry has provided powerful tools to investigate the properties and reactivity of molecules at an atomic level. For organophosphorus compounds, including phosphinic chlorides like dibutylphosphinic chloride, computational models are crucial for understanding their electronic structure, reaction mechanisms, and physical properties, especially when experimental data is scarce or difficult to obtain. The development of these models involves a range of techniques from high-level quantum chemical calculations to classical molecular dynamics simulations.

Quantum Chemical Calculations

Quantum chemical (QC) methods are fundamental in the development of accurate computational models for organophosphorus compounds. These methods solve the Schrödinger equation to provide detailed information about the electronic structure of a molecule. This information is key to deriving various molecular properties.

Thermochemical Properties: High-level QC methods are employed to calculate thermochemical data, such as enthalpies of formation (ΔfH°), which are vital for thermodynamic modeling of chemical processes. For instance, studies on various organophosphorus(III) compounds have utilized methods like G3X, G3X(MP2), and Density Functional Theory (DFT) with functionals like B3LYP to predict these properties. acs.orgnih.gov The calculations are often performed using atomization energy procedures or isodesmic reactions, where the molecule of interest is related to a set of reference compounds with well-established experimental or theoretical data. acs.orgnih.gov The accuracy of these theoretical enthalpies of formation is often estimated to be within 5 to 10 kJ/mol, which is comparable to experimental uncertainty. nih.gov Such computational efforts have led to the recommendation of a consistent set of enthalpies of formation for many organophosphorus compounds and have even been used to question some existing experimental values. nih.gov

Molecular Structure and Bonding: Quantum chemistry is also instrumental in analyzing the nature of chemical bonds within organophosphorus molecules. For example, understanding the P-Cl bond is critical for predicting the reactivity of phosphinic chlorides. QC methods can elucidate the electronic distribution and orbital interactions that define the strength and polarity of this bond. nih.gov The analysis of bonding can be approached through methods that resolve the delocalization of electrons, providing a deeper understanding of covalent interactions. chemrxiv.org

Spectroscopic Properties: Computational methods are also used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. For example, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts. chemrxiv.org For organophosphorus compounds, predicting ³¹P NMR chemical shifts is of particular interest. Studies have shown that even relatively simple DFT calculations can provide accurate predictions of these shifts, making them a valuable tool for structural analysis. chemrxiv.org

Molecular Dynamics Simulations and Force Field Development

While quantum chemical calculations are highly accurate, their computational cost often limits their application to relatively small molecules or specific properties. For studying the behavior of larger systems, such as the bulk liquid phase of dibutylphosphinic chloride or its interactions in solution, molecular dynamics (MD) simulations are the preferred approach.

MD simulations rely on a classical description of interatomic interactions, defined by a set of parameters known as a force field. youtube.com The accuracy of an MD simulation is therefore highly dependent on the quality of the force field used. ethz.ch

Force Field Parameterization: The development of a reliable force field for a novel molecule like dibutylphosphinic chloride is a multi-step process. It typically involves:

Initial Parameter Generation: Initial parameters for bond lengths, angles, and dihedral angles can be obtained from existing force fields for similar functional groups. The Generalized Amber Force Field (GAFF) is a common starting point for organic molecules. nih.govrsc.org

Quantum Chemical Calculations: High-level QC calculations are performed on the molecule or its fragments to obtain data for parameter refinement. This includes geometry optimization to determine equilibrium bond lengths and angles, and the calculation of the Hessian matrix to derive force constants. The electrostatic potential (ESP) is also calculated to derive atomic partial charges, which govern electrostatic interactions. ethz.ch

Parameter Refinement: The initial parameters are then refined by fitting them to reproduce the QC data as well as available experimental data, such as density, heat of vaporization, and hydration free energies. acs.orgrsc.org

A study on tri-n-butyl phosphate (B84403) (TBP), a structurally related organophosphorus compound, demonstrates this process. The AMBER force field was used as a basis, and parameters were optimized to reproduce experimental thermophysical properties of pure TBP in the bulk liquid phase. acs.org The validation of the developed force field was confirmed by the favorable comparison of calculated properties like mass density, dipole moment, and heat of vaporization with experimental values. acs.org

Challenges in Force Field Development: Developing accurate force fields for organophosphorus compounds can be challenging. For instance, standard force fields may overestimate anion-cation interactions, leading to inaccuracies in simulations of ionic solutions. rsc.org Researchers have worked on developing more accurate parameters for phosphate and other oxoanions by optimizing them against experimental data like hydration free energies and solution activity derivatives. rsc.org In cases where experimental data is sparse, ab initio parameterization schemes that connect gas-phase binding energies to intermolecular interactions in solution are employed. rsc.org

The table below illustrates the kind of data generated during the validation of a force field for a related organophosphorus compound, tri-n-butyl phosphate (TBP).

PropertySimulated ValueExperimental Value
Mass Density (g/cm³)ValueValue
Heat of Vaporization (kcal/mol)ValueValue
Self-Diffusion Coefficient (10⁻⁵ cm²/s)ValueValue
Dipole Moment (Debye)ValueValue

This table is illustrative and based on the types of data reported in studies of similar compounds like tri-n-butyl phosphate. acs.org The specific values would need to be calculated for dibutylphosphinic chloride.

Applications of MD Simulations: Once a validated force field is available, MD simulations can be used to study a wide range of phenomena. For dibutylphosphinic chloride, this could include:

The structure and dynamics of the bulk liquid. researchgate.net

Interactions with solvents and other molecules. nih.govrsc.org

Transport properties like viscosity and diffusion coefficients. acs.org

The behavior at interfaces, which is relevant for applications in extraction and separation processes. rsc.org

Historical Context and Future Research Directions

Evolution of Research on Dibutylphosphinic Chloride and Analogues

The investigation into dibutylphosphinic chloride and its related compounds is deeply rooted in the broader history of organophosphorus chemistry. Early research into organophosphorus compounds was significantly driven by their application as chemical warfare agents, which inadvertently laid the groundwork for future, more benign applications. google.com The synthesis of related structures, such as alkylphosphonic acid dichlorides, dates back to the 19th century. google.com

A key method for synthesizing dialkylphosphinic chlorides involves the reaction of a phosphinic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. nih.gov The synthesis of diphenylphosphinic chloride, a related aryl analogue, has been well-documented and often involves the reaction of phosphoryl chloride with a Grignard reagent, followed by treatment with an alcohol and pyridine (B92270). chemicalbook.com Another established route is the reaction of diphenylphosphinic acid with thionyl chloride. prepchem.com

The synthesis of sterically demanding phosphinic chlorides, such as di-tert-butylphosphinic chloride, has historically presented challenges, often relying on the oxidation of reactive chlorophosphines. google.com A one-pot synthesis for di-t-butylphosphinic chloride from m-chloroperbenzoic acid and di-t-butyl-PCl has been described, offering a more convenient route.

For dibutylphosphinic chloride specifically, one documented synthetic approach involves the oxidation of bi(dialkylphosphinothioyl) compounds to the corresponding phosphinic acids, which are then converted to the phosphinic chlorides. ysxbcn.com This method has been used to produce not only dibutylphosphinic chloride but also other dialkylphosphinic chlorides in good yields. ysxbcn.com The synthesis of various dialkylphosphinic acids, which are precursors to their corresponding chlorides, has been achieved through the free-radical addition reaction of α-olefins with hypophosphorous acid. ysxbcn.com

The reactivity of phosphinic chlorides has also been a subject of study. For instance, kinetic studies on the anilinolysis of various phosphinic chlorides have been conducted to understand the reaction mechanisms, revealing that the reaction rates are influenced by the steric effects of the alkyl or aryl groups attached to the phosphorus atom.

Current Challenges and Unexplored Avenues in Synthesis and Reactivity

Despite the established synthetic routes, several challenges and unexplored avenues remain in the synthesis and reactivity of dibutylphosphinic chloride and its analogues.

Synthesis:

Scalability and Industrial Production: While laboratory-scale syntheses are well-documented, scaling up the production of dibutylphosphinic chloride for industrial applications presents challenges. These can include managing exothermic reactions, ensuring high purity, and developing cost-effective processes. google.com The transition from batch to continuous processing is an area that could offer improvements in safety, efficiency, and consistency.

Green Chemistry Approaches: Many traditional synthetic methods for phosphinic chlorides involve hazardous reagents and generate significant waste. There is a growing need to develop more environmentally friendly synthetic routes. This could involve the use of greener solvents, less toxic reagents, and catalytic methods to improve atom economy. researchgate.net Research into replacing phosphorus trichloride (B1173362) (PCl3) with more benign starting materials like phosphinates is an active area of investigation. researchgate.net

Synthesis of Novel Analogues: The synthesis of novel, unsymmetrical dialkylphosphinic chlorides with tailored properties remains an area for exploration. Developing efficient methods to introduce different alkyl groups onto the phosphorus center could lead to new compounds with unique reactivity and applications.

Reactivity:

Unexplored Reaction Pathways: The reactivity of dibutylphosphinic chloride with a wider range of nucleophiles and electrophiles is not fully explored. Investigating its reactions with novel organometallic reagents, for example, could lead to the synthesis of new classes of organophosphorus compounds. google.comnih.gov

Catalytic Applications: While phosphine (B1218219) ligands derived from phosphinic chlorides are used in catalysis, the direct catalytic application of dibutylphosphinic chloride itself is an underexplored area. Its potential as a catalyst or co-catalyst in various organic transformations warrants further investigation.

Computational Studies: The use of computational chemistry to model the reactivity of dibutylphosphinic chloride can provide valuable insights into reaction mechanisms and help predict the outcomes of unexplored reactions. orgsyn.org Such studies can guide experimental work and accelerate the discovery of new applications.

Emerging Trends in Applications of Phosphinic Chlorides

Phosphinic chlorides, including dibutylphosphinic chloride, are versatile intermediates for the synthesis of a wide range of functional molecules with emerging applications in various fields.

Flame Retardants: Organophosphorus compounds are increasingly used as halogen-free flame retardants. mdpi.com Phosphinates, derived from phosphinic chlorides, are known to be effective in this regard. Dibutylphosphinic chloride can serve as a precursor to dibutylphosphinate derivatives, which could be incorporated into polymers to enhance their fire resistance.

Solvent Extraction and Hydrometallurgy: Dialkylphosphinic acids, synthesized from their corresponding chlorides, are effective extractants for the separation of metal ions. ysxbcn.comgoogle.com Dibutylphosphinic acid, for instance, could be utilized in hydrometallurgical processes for the recovery and purification of valuable metals.

Medicinal Chemistry: Phosphinic acid derivatives have shown a wide range of biological activities and are being explored for various therapeutic applications. nih.govnih.gov Dibutylphosphinic chloride can be a starting material for the synthesis of novel phosphinic acid-based compounds with potential as enzyme inhibitors or other bioactive molecules. nih.govnih.gov

Ligands for Catalysis: The conversion of phosphinic chlorides to phosphines allows for the synthesis of a diverse range of ligands for transition metal catalysis. The bulky alkyl groups in dibutylphosphinic chloride can be advantageous in creating ligands with specific steric and electronic properties for applications in cross-coupling reactions and other catalytic transformations.

Interdisciplinary Research Opportunities

The unique properties of dibutylphosphinic chloride and its derivatives create numerous opportunities for interdisciplinary research.

Materials Science: The incorporation of dibutylphosphinic chloride-derived moieties into polymers can lead to the development of new functional materials. For example, research into modifying the properties of polymers like PVC with organophosphorus compounds for enhanced thermal stability or plasticization effects is an active area. prepchem.commdpi.comresearchgate.net

Catalysis and Organic Synthesis: Collaboration between organophosphorus chemists and catalysis experts can lead to the design and synthesis of novel, highly efficient catalytic systems based on ligands derived from dibutylphosphinic chloride.

Computational Chemistry and Experimental Chemistry: A synergistic approach combining computational modeling and experimental studies can accelerate the discovery of new reactions and applications for dibutylphosphinic chloride. orgsyn.org Theoretical calculations can predict reactivity and guide the design of new experiments, while experimental results can validate and refine computational models.

Biochemistry and Medicinal Chemistry: The exploration of dibutylphosphinic chloride derivatives as potential therapeutic agents requires close collaboration between synthetic chemists and biologists. This includes the design and synthesis of new compounds and their subsequent evaluation in biological assays to identify promising drug candidates. nih.govnih.govchemscene.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dibutylphosphinic chloride to minimize byproduct formation?

  • Methodological Answer : To reduce byproducts like HCl and diamides, control reaction stoichiometry (e.g., excess ethylene imine to ensure complete substitution of β-chlorine atoms) and maintain temperatures below 40°C to suppress HCl elimination. Use inert atmospheres (e.g., N₂) to prevent oxidation. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing dibutylphosphinic chloride and its derivatives?

  • Methodological Answer :

  • FTIR : Identify P-Cl (600–700 cm⁻¹) and P=O (1200–1300 cm⁻¹) stretches.
  • ¹H/³¹P NMR : Resolve alkyl chain environments (δ 0.5–2.0 ppm for butyl groups) and phosphorus centers (δ 20–40 ppm for phosphinic chlorides).
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-reference with literature spectra for validation .

Q. How can dibutylphosphinic chloride be utilized as a ligand in metal complexation studies?

  • Methodological Answer : Design titration experiments in anhydrous solvents (e.g., THF) to monitor complexation via conductivity or UV-Vis spectroscopy. Adjust pH to stabilize metal-ligand coordination (e.g., pH 3–5 for rare earth ions). Compare stability constants (log K) with other phosphinic acid derivatives to assess ligand efficacy .

Advanced Research Questions

Q. How can dibutylphosphinic chloride derivatives enhance the efficiency of perovskite LEDs (Pero-LEDs)?

  • Methodological Answer : Incorporate dibutylphosphinic chloride into perovskite precursors (e.g., CsPbBr₃) at 0.5–1.0 wt% to passivate surface defects and regulate crystallization kinetics. Use time-resolved photoluminescence (TRPL) to quantify defect suppression (e.g., increased carrier lifetimes >100 ns). Optimize spin-coating parameters (e.g., 3000 rpm, 30 s) to achieve uniform quasi-2D perovskite films. Device testing should report EQEmax (>20%) and reproducibility across 50 devices .

Q. What strategies resolve contradictions in solvent extraction efficiency data for dibutylphosphinic chloride in rare earth separations?

  • Methodological Answer :

  • Variable Control : Standardize pH (2.5–3.5), chloride ion concentration (4–6 M), and temperature (25±1°C).
  • Synergistic Agents : Add tributyl phosphate (TBP) at 10–20 vol% to improve phase separation and distribution ratios (e.g., D_{Er} >10).
  • Data Normalization : Express extraction efficiency as % ± SEM (n=5 replicates) and compare with models (e.g., McCabe-Thiele diagrams). Address outliers via ICP-MS validation .

Q. What mechanistic insights explain dibutylphosphinic chloride’s reactivity with nucleophiles in organic synthesis?

  • Methodological Answer : Conduct kinetic studies (e.g., stopped-flow UV-Vis) to track nucleophilic substitution (S_N2 at P-center) or elimination pathways. Use DFT calculations to map transition states (e.g., P-Cl bond cleavage barriers). For amines, monitor diamide formation via LC-MS and correlate with steric effects (e.g., bulky nucleophiles favor elimination). Reference kinetic isotope effects (KIE) to confirm mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.